4-methyl-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzene-1-sulfonamide
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Description
Thiophene is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives are important in various fields, including medicinal chemistry, material science, and industrial chemistry . They are used in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Sulfonamides, on the other hand, are a group of compounds characterized by the presence of a sulfonamide functional group. They have a wide range of applications, particularly in medicine, where they are used as antibiotics.
Synthesis Analysis
The synthesis of thiophene derivatives often involves ring-forming multicomponent reactions . Some common synthetic methods include the Gewald reaction, the Paal–Knorr synthesis, the Fiesselmann synthesis, and the Hinsberg synthesis . These methods involve various types of condensation reactions .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions, depending on their specific structures and the conditions under which the reactions take place . For example, they can participate in Michael addition and subsequent 5-exo-dig cyclization .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Thiophene has a molecular mass of 84.14 g/mol and is soluble in most organic solvents but insoluble in water .Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-methyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S2/c1-15-4-8-19(9-5-15)28(25,26)22-18-7-6-16-10-11-23(14-17(16)13-18)21(24)20-3-2-12-27-20/h2-9,12-13,22H,10-11,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAUIVWUHCFUNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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